3,4,5-tribromo-1H-pyrrole-2-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

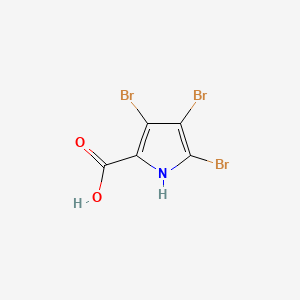

The molecular structure of this compound features a five-membered aromatic pyrrole ring substituted with three bromine atoms at positions 3, 4, and 5, and a carboxylic acid group at position 2. The IUPAC name, This compound, reflects this substitution pattern. The SMILES notation C1(=C(NC(=C1Br)Br)C(=O)O)Br confirms the connectivity, while the InChIKey GPADKIKEHFMOHG-UHFFFAOYSA-N provides a unique identifier for the compound.

Crystallographic analysis, though not explicitly reported for this compound, would likely employ X-ray diffraction (XRD) techniques to resolve its three-dimensional structure. XRD is a cornerstone method for determining interatomic distances and bond angles in crystalline materials. For brominated pyrroles, the heavy bromine atoms enhance X-ray scattering, improving resolution. Theoretical lattice parameters could be derived from analogous structures, such as 2,3,4-tribromo-1H-pyrrole (C₄H₂Br₃N), which exhibits a density of 2.611 g/cm³ and a planar ring geometry.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

The proton NMR spectrum of pyrrole-2-carboxylic acid (C₅H₅NO₂) reveals distinct shifts for the aromatic protons and carboxylic acid group. For the tribrominated analog, the deshielding effect of bromine substituents would significantly upfield-shift adjacent protons. For instance, the NH proton in the parent compound appears near δ 12.2 ppm, but bromination at positions 3, 4, and 5 would alter ring electron density, potentially shifting this signal. Carbon-13 NMR would display characteristic peaks for the carboxylic carbon (δ ~170 ppm) and bromine-bearing carbons (δ ~110–130 ppm).

Infrared (IR) Spectroscopy:

Key IR absorptions include the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Br stretches (~500–700 cm⁻¹). The absence of N–H stretching in the IR spectrum could indicate tautomeric shifts or hydrogen bonding with the carboxylic group.

Mass Spectrometry:

The molecular ion peak at m/z 347.79 corresponds to the molecular weight of C₅H₂Br₃NO₂. Bromine’s natural isotopic abundance (⁷⁹Br and ⁸¹Br) would produce a distinctive triplet pattern in the mass spectrum. Fragmentation pathways likely involve loss of CO₂ (44 Da) from the carboxylic acid group, yielding a residual ion at m/z 303.78 (C₄H₂Br₃N).

Comparative Analysis with Related Brominated Pyrrole Derivatives

The structural and electronic effects of bromination are evident when comparing this compound to related compounds:

The carboxylic acid group enhances solubility in polar solvents compared to the carbonitrile analog, while the electron-withdrawing bromines reduce aromaticity, increasing reactivity toward electrophilic substitution.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits tautomerism involving the pyrrolic NH group and the carboxylic acid functionality. Two primary tautomers are possible:

- 1H-Pyrrole form : The proton resides on the nitrogen atom, with the carboxylic acid group participating in resonance stabilization via conjugation with the aromatic ring.

- 2H-Pyrrole form : Proton migration to the adjacent carbon, forming a keto-like structure stabilized by the electron-withdrawing bromines.

Resonance structures delocalize the negative charge of the deprotonated carboxylic acid across the ring, enhanced by bromine’s inductive effects. The para-substituted bromines at positions 3, 4, and 5 further stabilize the conjugate base through electronegative withdrawal, reducing basicity.

Properties

CAS No. |

74039-30-8 |

|---|---|

Molecular Formula |

C5H2Br3NO2 |

Molecular Weight |

347.79 g/mol |

IUPAC Name |

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C5H2Br3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11) |

InChI Key |

GPADKIKEHFMOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=C1Br)Br)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid typically involves:

- Starting from a pyrrole-2-carboxylic acid or its ester derivative.

- Selective bromination at the 3, 4, and 5 positions of the pyrrole ring.

- Hydrolysis or functional group transformation to yield the free carboxylic acid.

The key challenge is achieving regioselective tribromination without overbromination or degradation of the pyrrole ring.

Detailed Synthetic Routes

Bromination of Pyrrole-2-carboxylic Acid Derivatives

- Starting Material: Pyrrole-2-carboxylic acid or its esters (e.g., methyl or ethyl esters).

- Brominating Agents: Commonly used brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).

-

- Low temperature (0°C to 25°C) to control the reaction rate and selectivity.

- Solvents such as acetic acid, chloroform, or dichloromethane are used to dissolve reactants and moderate reactivity.

- Use of a base (e.g., sodium bicarbonate) may be employed to neutralize generated acids and prevent ring degradation.

Mechanism: Electrophilic aromatic substitution on the pyrrole ring, facilitated by the electron-rich nature of the heterocycle, leads to bromination at the 3, 4, and 5 positions.

Outcome: Formation of 3,4,5-tribromo derivatives with the carboxylic acid group intact or as an ester.

Hydrolysis to Free Acid

If starting from ester derivatives, hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid.

Typical conditions include refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the acid.

Alternative Synthetic Approach via Vinamidinium Salt Intermediates

A patented process describes a multi-step synthesis involving:

- Reaction of a vinamidinium salt with a glycine ester to form 4-cyanopyrrole-2-carboxylic acid derivatives.

- Hydrolysis of the nitrile intermediate to the corresponding carboxylic acid salt.

- Bromination of the carboxylic acid salt with a brominating agent in the presence of a base and solvent at low temperature (0°C to 25°C) to yield tribrominated pyrrole derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of pyrrole ester | Br2 or NBS, base (e.g., NaHCO3) | 0 to 25 | Acetic acid, CHCl3 | 60-85 | Controlled addition to avoid overbromination |

| Hydrolysis of ester | HCl or NaOH aqueous reflux | 80-100 | Water | 70-90 | Acidification to isolate free acid |

| Vinamidinium salt reaction | Vinamidinium salt + glycine ester + base | 50 to 140 | Polar aprotic solvent | 75-90 | Forms nitrile intermediate |

| Hydrolysis of nitrile | Base hydrolysis | 25 to 90 | Water/solvent mixture | 80-95 | Produces carboxylic acid salt |

| Bromination of acid salt | Brominating agent + base | 0 to 25 | Suitable organic solvent | 70-85 | Yields 3,4,5-tribromo derivative |

Research Findings and Analytical Data

-

- NMR (1H and 13C): Characteristic downfield shifts for protons adjacent to brominated carbons; carboxylic acid proton observed in 1H NMR.

- Mass Spectrometry: Molecular ion peak consistent with tribrominated pyrrole carboxylic acid.

- IR Spectroscopy: Strong absorption bands for carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).

Purity and Yield: Optimized reaction conditions yield high purity products suitable for further chemical transformations or biological testing.

Chemical Reactions Analysis

Types of Reactions

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or de-brominated products .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid. This compound has shown promising activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA). For instance, derivatives of pyrrole have been synthesized that exhibit significantly lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like vancomycin .

Case Study: Antimicrobial Efficacy

A comparative study demonstrated that certain pyrrole derivatives had MIC values as low as 0.125 µg/mL against MSSA, while this compound itself was part of a series of compounds evaluated for their antibacterial potency .

| Compound Name | MIC against MSSA (µg/mL) | MIC against MRSA (µg/mL) |

|---|---|---|

| This compound | 0.125 | 0.13 |

| Vancomycin | 1.0 | 0.5 |

Anticancer Research

Pyrrole derivatives are also being investigated for their anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

Research has indicated that certain pyrrole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The bromination pattern in this compound contributes to its ability to modulate signaling pathways associated with cell growth and survival .

Material Science

Conductive Polymers

The incorporation of pyrrole-based compounds into conductive polymers has been a significant area of research. Due to the electron-rich nature of the pyrrole ring, compounds like this compound can enhance the electrical conductivity of polymer matrices.

Case Study: Synthesis of Conductive Films

Studies have demonstrated that films created from polymerized pyrrole derivatives exhibit improved conductivity and stability compared to traditional conductive polymers. This property is particularly useful in applications such as sensors and electronic devices .

Environmental Applications

Pyrrole derivatives are also being explored for their potential in environmental remediation processes due to their ability to interact with pollutants.

Case Study: Adsorption Properties

Research indicates that this compound can be used in the adsorption of heavy metals from wastewater. The bromine substituents enhance the compound's affinity for metal ions, making it a viable candidate for environmental cleanup strategies .

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

- 3,4,5-tribromo-1H-pyrrole-2-carboxamide

- 3,4,5-tribromo-1H-pyrrole-2-carboxylate

- 4,5-dibromo-1H-pyrrole-2-carboxylic acid

Uniqueness

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of three bromine atoms at specific positions on the pyrrole ring. This specific bromination pattern imparts distinct chemical properties, making it more reactive and suitable for various applications compared to its less brominated counterparts .

Biological Activity

3,4,5-Tribromo-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative that has garnered attention for its significant biological activity. This compound exhibits promising potential as an antibacterial and antifungal agent, primarily due to the presence of multiple bromine substituents that enhance its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₂Br₃NO₂. The unique tri-brominated structure contributes to its enhanced biological activity compared to less halogenated analogs. This compound's structure allows for interactions with various biological targets, including microbial enzymes and receptors.

Research indicates that this compound may inhibit the activity of certain bacterial strains by interfering with their enzymatic functions. Preliminary studies suggest that this compound can bind to specific microbial enzymes, leading to antimicrobial effects. The exact mechanisms remain under investigation but are believed to involve disruption of key metabolic pathways in target organisms.

Antibacterial Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal properties. It has been tested against various fungal strains with promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 30 |

These findings highlight the compound's potential utility in treating fungal infections.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of derivatives of this compound:

- Antimicrobial Evaluation : A study found that derivatives of this compound showed varying levels of antimicrobial activity. For instance, methyl esters exhibited enhanced solubility and reactivity compared to the parent acid.

- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications on the pyrrole ring can significantly impact biological efficacy. Compounds with electron-withdrawing groups generally displayed improved activity against Mycobacterium tuberculosis .

- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of compounds related to this compound. Results indicated low cytotoxicity and favorable pharmacokinetic properties in preliminary tests .

Synthesis Methods

Various synthesis methods for producing this compound have been reported:

- Direct Bromination : The compound can be synthesized through bromination of pyrrole derivatives under controlled conditions.

- Condensation Reactions : Another method involves the condensation of pyrrole with carboxylic acids in the presence of brominating agents.

These methods vary in complexity and yield depending on the starting materials and reaction conditions used.

Q & A

Q. What are the common synthetic routes for 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid, and what are their limitations?

The synthesis typically involves bromination of pyrrole precursors or coupling reactions. For example, bromination of 1H-pyrrole-2-carboxylic acid derivatives using brominating agents like NBS (N-bromosuccinimide) under controlled conditions can yield tribrominated products. However, regioselectivity challenges may arise due to competing reaction pathways. Synthetic protocols from related pyrrole derivatives (e.g., 5-substituted thiophene-pyrrole hybrids) achieved yields >90% via stepwise functionalization . Limitations include the need for rigorous purification and potential side reactions from excess bromine.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and bromine positions (e.g., δ 12.25 ppm for carboxylic protons in DMSO-d6) .

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., ESIMS m/z 309.9 observed for analogous tribrominated pyrroles) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, often using SHELX programs for refinement .

- HPLC : To assess purity (>95% is typical for research-grade samples) .

Q. What is known about the biological activity of this compound?

While direct studies on this compound are limited, structurally related bromopyrrole alkaloids exhibit anti-parasitic and antimicrobial properties. For instance, tribrominated analogs from marine sponges showed activity in anti-parasitic assays, likely due to electrophilic bromine atoms interacting with biological targets .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity and yield of tribromination reactions?

Strategies include:

- Catalytic control : Using Lewis acids (e.g., FeBr3) to direct bromine placement.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction homogeneity .

- Temperature modulation : Low temperatures (−20°C) reduce side reactions, as seen in analogous pyrrole syntheses .

- Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) predict bromination sites, aligning with experimental outcomes .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example:

- Tautomerism : Carboxylic acid protonation states differ in solution and solid states.

- Hydrogen-bonding networks : Etter’s graph-set analysis can rationalize packing motifs that alter apparent substituent positions .

- Validation : Cross-check with variable-temperature NMR or neutron diffraction data .

Q. What computational approaches are suitable for modeling this compound’s electronic properties?

- Density Functional Theory (DFT) : B3LYP or M06-2X functionals with dispersion corrections model bromine’s electron-withdrawing effects and HOMO-LUMO gaps .

- Molecular docking : Predict interactions with enzymes (e.g., bromoperoxidases) using AutoDock Vina, guided by crystallographic data .

Q. How to address crystallization challenges for X-ray structure determination?

- Co-crystallization agents : Additives like crown ethers or ionic liquids improve crystal quality.

- Hydrogen-bond engineering : Modify substituents (e.g., esterification) to enhance packing predictability .

- High-throughput screening : Use robotic platforms to test >100 solvent/antisolvent combinations .

Methodological Insights

Q. What strategies are used to study structure-activity relationships (SAR) in bromopyrrole derivatives?

- Derivatization : Acetylation, esterification, or coupling with bioactive moieties (e.g., glutamates) to probe functional group contributions .

- In vitro assays : Test anti-parasitic activity against Leishmania or Trypanosoma spp., correlating IC50 values with substituent electronegativity .

- Metabolic stability studies : Use hepatic microsomes to assess bromine’s impact on pharmacokinetics .

Q. How to assess environmental stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.